3-Aminothiophene-2-carbaldehyde

Catalog No.
S669166
CAS No.
56489-01-1
M.F
C5H5NOS
M. Wt
127.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminothiophene-2-carbaldehyde

CAS Number

56489-01-1

Product Name

3-Aminothiophene-2-carbaldehyde

IUPAC Name

3-aminothiophene-2-carbaldehyde

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

InChI

InChI=1S/C5H5NOS/c6-4-1-2-8-5(4)3-7/h1-3H,6H2

InChI Key

TUNKHKHXIIAGRW-UHFFFAOYSA-N

SMILES

C1=CSC(=C1N)C=O

Canonical SMILES

C1=CSC(=C1N)C=O

Synthesis of Thiophene Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Methods of Application or Experimental Procedures: The synthesis of thiophene derivatives often involves heterocyclization of various substrates. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is

Organic Semiconductors

Specific Scientific Field: Material Science

Summary of the Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Methods of Application or Experimental Procedures: The fabrication of OLEDs and OFETs involves the use of thiophene-based molecules. The specific procedures can vary based on the type of device being fabricated .

Results or Outcomes: The use of thiophene-based molecules in these devices has led to advancements in the field of organic electronics .

Synthesis of Benzofuran-thieno[3,2-b]indole-Cored N,O,S-Heteroacenes

Summary of the Application: A series of 6H-benzofuro[2′,3 ′:4,5]thieno[3,2-b]indoles were synthesized from methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates using a one-pot procedure with Fischer indolization as the key step .

Methods of Application or Experimental Procedures: The synthesis involved a one-pot procedure with Fischer indolization as the key step. 3-Aminothieno[3,2-b]benzofuran-2-carboxylates were prepared from 3-chlorobenzofuran-2-carbaldehydes in three steps .

Results or Outcomes: The synthesis resulted in a series of 6H-benzofuro[2′,3 ′:4,5]thieno[3,2-b]indoles .

Corrosion Inhibitors

Specific Scientific Field: Industrial Chemistry

Summary of the Application: Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They help protect metal surfaces from corrosion, which is a common problem in many industries .

Methods of Application or Experimental Procedures: The specific procedures can vary based on the type of metal and the environment in which it is used .

Results or Outcomes: The use of thiophene-based molecules as corrosion inhibitors has helped to extend the lifespan of various metal components and structures .

Pharmacological Properties

Specific Scientific Field: Pharmacology

Summary of the Application: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Methods of Application or Experimental Procedures: The specific procedures can vary based on the type of disease being treated and the specific drug being used .

Results or Outcomes: The use of thiophene-based molecules in these drugs has led to advancements in the field of pharmacology .

Green Methodologies for Synthesis

Specific Scientific Field: Green Chemistry

Summary of the Application: This green methodology allows functionalization of position 3 of the 2-aminothiophene moiety, while having the advantage of employing a catalyst that can be reused at least ten times .

Methods of Application or Experimental Procedures: The specific procedures can vary based on the type of reaction being carried out .

Results or Outcomes: The use of green methodologies for the synthesis of 2-aminothiophene has led to more sustainable and environmentally friendly chemical processes .

3-Aminothiophene-2-carbaldehyde is an organosulfur compound characterized by the presence of both an amino group and an aldehyde functional group attached to a thiophene ring. Its chemical formula is C5H6NOSC_5H_6NOS. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the reactivity of both the amino and aldehyde groups, which can participate in various

  • Condensation Reactions: The aldehyde group can react with various nucleophiles, leading to the formation of imines or other derivatives.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, making it a versatile building block for more complex molecules .

Research indicates that 3-Aminothiophene-2-carbaldehyde exhibits significant biological activities, including:

  • Antimicrobial Properties: Some studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains.
  • Anticancer Activity: Certain derivatives have been explored for their potential anticancer properties, particularly in targeting specific cancer cell lines.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which could be beneficial in drug design .

The synthesis of 3-Aminothiophene-2-carbaldehyde can be achieved through several methods:

  • Vilsmeier Reaction: This method involves the reaction of thiophene with a Vilsmeier reagent, leading to the formation of the carbaldehyde.
  • Reduction of Thiophene Derivatives: Starting from thiophene-2-carboxaldehyde, reduction followed by amination can yield 3-Aminothiophene-2-carbaldehyde.
  • Direct Amination: Reaction of thiophene derivatives with ammonia or amines under specific conditions can also produce this compound .

3-Aminothiophene-2-carbaldehyde finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing drugs, particularly those targeting infectious diseases and cancer.
  • Organic Synthesis: Used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Potential applications in developing new materials due to its electronic properties .

Interaction studies involving 3-Aminothiophene-2-carbaldehyde have focused on its reactivity with biological targets and other chemical species. These studies often explore:

  • Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Understanding the pathways through which it exerts its biological effects, particularly in antimicrobial and anticancer contexts.

Such studies are crucial for optimizing its use in drug development and understanding its pharmacokinetics .

Several compounds share structural similarities with 3-Aminothiophene-2-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Thiophene-2-carboxaldehydeContains a carboxylic acid groupVersatile precursor in drug synthesis
2-AminothiopheneLacks the aldehyde functionalityExhibits different biological activities
3-AminobenzenesulfonamideContains a sulfonamide groupKnown for its antibacterial properties

The uniqueness of 3-Aminothiophene-2-carbaldehyde lies in its dual functionality as both an amino and an aldehyde compound, allowing it to participate in diverse

XLogP3

1.3

Wikipedia

3-aminothiophene-2-carbaldehyde

Dates

Modify: 2023-08-15

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